2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOPENTYLQUINAZOLIN-4-ONE
Overview
Description
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOPENTYLQUINAZOLIN-4-ONE is a complex organic compound with a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOPENTYLQUINAZOLIN-4-ONE typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with various reagents to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOPENTYLQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group.
Reduction: This reaction can affect the quinazolinone core.
Substitution: This reaction can occur at the chlorophenyl group or the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Mechanism of Action
The exact mechanism of action for 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOPENTYLQUINAZOLIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of histamine receptors or other signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- 3-(4-CHLOROPHENYL)-2-(2-(4-SUBSTITUTED)-2-OXOETHYLTHIO)QUINAZOLIN-4(3H)-ONE
Uniqueness
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-CYCLOPENTYLQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-cyclopentylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c22-15-11-9-14(10-12-15)19(25)13-27-21-23-18-8-4-3-7-17(18)20(26)24(21)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYQQOVRSZOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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